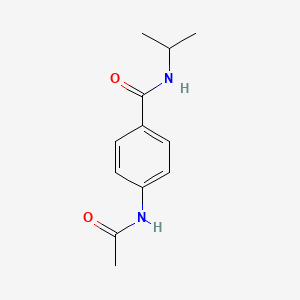

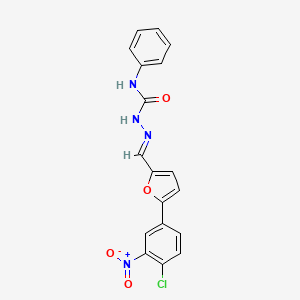

3,4-dichloro-N-(2-pyridinylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-(2-pyridinylmethyl)benzamide is a compound that has garnered attention due to its unique structural features and potential applications in various fields. It belongs to the broader class of benzamides, which are known for their diverse chemical and physical properties, making them valuable for multiple applications.

Synthesis Analysis

The synthesis of benzamide derivatives, including 3,4-dichloro-N-(2-pyridinylmethyl)benzamide, often involves complex reactions utilizing specific precursors such as benzoyl chloride and amino pyridine derivatives. For example, Adhami et al. (2014) described the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through reactions involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation to produce various benzamide derivatives (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography, which provides detailed insights into the orientation and conformation of the molecular frameworks. Artheswari et al. (2019) discussed the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the orientation differences between the pyridine and benzene rings (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their chemical properties. The Bischler-Napieralski reaction, as discussed by Browne et al. (1981), is one example where N-(4-aryl-4-hydroxybutyl)benzamides cyclize to produce pyrrole derivatives, indicating the reactivity and functional group transformations possible with these compounds (Browne et al., 1981).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, of benzamide derivatives are crucial for their application in material science and drug formulation. The polymorphism of benzamide derivatives, as reported by Yanagi et al. (2000), demonstrates the significance of physical properties in determining the stability and suitability of these compounds for various applications (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of 3,4-dichloro-N-(2-pyridinylmethyl)benzamide and related compounds, such as reactivity towards different chemical agents and stability under various conditions, are essential for their functional applications. Studies such as those by Demir et al. (2016), which explore the spectroscopic analysis and theoretical studies of benzamide derivatives, contribute to understanding these chemical properties in depth (Demir et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity : G. Naganagowda and A. Petsom (2011) explored the synthesis of various quinazolinones using a related compound. They found these compounds to exhibit antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Formation of Heterocycles in Organic Synthesis : M. Stojanović, Slobodan Bugarski, and M. Baranac‐Stojanović (2020) reported on the formation of 2,3-Dihydro-4-pyridones by intramolecular cyclization of ester-tethered enaminones, showcasing the importance of pyridine structures in organic synthesis (Stojanović, Bugarski, & Baranac‐Stojanović, 2020).

Metabolism in Pharmacology : Qin Yue et al. (2011) studied the metabolic fate and disposition of a related compound, GDC-0449, in rats and dogs, revealing insights into its absorption, distribution, metabolism, and excretion (Yue et al., 2011).

Potential Antipsychotic Agents : M. H. Norman et al. (1996) synthesized heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide and evaluated them as potential antipsychotic agents, indicating the relevance of pyridine benzamides in medicinal chemistry (Norman et al., 1996).

Photocatalytic Degradation in Environmental Science : C. Maillard-Dupuy et al. (1994) investigated the kinetics and products of the TiO2 photocatalytic degradation of Pyridine in water, shedding light on environmental applications related to pyridine compounds (Maillard-Dupuy et al., 1994).

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-5-4-9(7-12(11)15)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUWSCVICZCORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)

![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)